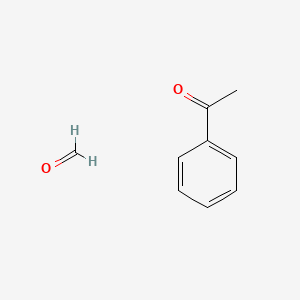
Formaldehyde;1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde;1-phenylethanone is a synthetic polymer that combines formaldehyde and 1-phenylethanone, followed by hydrogenation. This compound is known for its unique chemical properties and applications in various fields, including industrial and scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 1-phenylethanone, hydrogenated typically involves the polymerization of formaldehyde with 1-phenylethanone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the polymerization process. After the initial polymerization, the resulting polymer undergoes hydrogenation to achieve the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where formaldehyde and 1-phenylethanone are combined under specific temperature and pressure conditions. Catalysts such as acids or bases may be used to enhance the reaction rate. The hydrogenation step is performed using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to ensure complete hydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde;1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be further reduced to form more hydrogenated derivatives.
Substitution: The polymer can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated compounds, while reduction can produce more saturated polymers .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Acetophenone is employed as a building block in organic synthesis. It is used in the preparation of:
- Pharmaceuticals : Key ingredients such as dextropropoxyphene and phenylpropanolamine are synthesized using acetophenone .
- Polymers : It reacts with formaldehyde to produce phenolic resins, which are utilized in adhesives and coatings .
Textile Industry
In the textile sector, acetophenone plays a crucial role in:
- Resin Production : It is used in the formulation of melamine-formaldehyde resins that provide durability to fabrics .
- Dyeing and Finishing : Acetophenone derivatives are involved in dyeing processes and finishing treatments for textiles, enhancing their properties such as colorfastness and resistance to wrinkling .
Coatings and Inks
Acetophenone is utilized as an active component in:
- Coatings : It contributes to the formulation of protective coatings that require strong adhesion and durability .
- Printing Inks : Its incorporation into inks aids in achieving desired viscosity and drying characteristics .
Flavoring and Fragrance
Acetophenone is recognized for its use in:
- Food Flavoring : It acts as a flavoring agent due to its pleasant aroma reminiscent of vanilla or almond .
- Perfumes : The compound is also a common ingredient in perfumes, contributing to floral scents .
Health and Safety Considerations
While acetophenone has significant industrial applications, it is essential to consider its health implications. Studies have indicated potential allergic reactions associated with exposure to formaldehyde-based textiles treated with acetophenone . Regulatory bodies have established guidelines to limit exposure levels in occupational settings.
Case Study 1: Textile Manufacturing
A health hazard evaluation at Lion Uniform Company revealed that employees exposed to fabrics treated with acetophenone-melamine-formaldehyde resin experienced dermatitis. The study highlighted the need for improved ventilation systems to mitigate exposure risks .
Case Study 2: Occupational Exposure
Research conducted on workers in the funeral industry indicated increased risks of respiratory issues due to formaldehyde exposure, emphasizing the importance of monitoring airborne concentrations in environments where acetophenone is used alongside formaldehyde .
Wirkmechanismus
The mechanism of action of formaldehyde, polymer with 1-phenylethanone, hydrogenated involves its interaction with various molecular targets. The polymer’s structure allows it to form stable interactions with other molecules, making it useful in applications such as drug delivery and material science. The pathways involved in its action depend on the specific application and the environment in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formaldehyde, polymer with 1-phenylethanone: Similar in structure but not hydrogenated.
Phenol-formaldehyde resin: Another polymer involving formaldehyde but with phenol instead of 1-phenylethanone.
Urea-formaldehyde resin: A polymer involving formaldehyde and urea
Uniqueness
Formaldehyde;1-phenylethanone is unique due to its hydrogenation step, which imparts additional stability and chemical resistance compared to its non-hydrogenated counterparts. This makes it particularly valuable in applications requiring enhanced durability and stability .
Eigenschaften
CAS-Nummer |
68441-83-8 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
formaldehyde;1-phenylethanone |
InChI |
InChI=1S/C8H8O.CH2O/c1-7(9)8-5-3-2-4-6-8;1-2/h2-6H,1H3;1H2 |
InChI-Schlüssel |
IONMUCYQDGALHX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1.C=O |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1.C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















